molecular formula C11H12N4 B13636209 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine

Cat. No.: B13636209
M. Wt: 200.24 g/mol
InChI Key: MCNSZYYZIQDCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel heterocyclic compounds. Its structure incorporates both pyridine and pyrimidine rings, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . Compounds featuring these cores are known to exhibit diverse biological activities, including antimicrobial, antiviral, antitumor, and notably, anti-fibrotic properties . The primary research value of this amine lies in its potential as a key synthetic intermediate. It can be utilized in the design and preparation of compound libraries aimed at discovering new therapeutic agents . The pyrimidine moiety, in particular, is a common feature in molecules that inhibit specific protein kinases or collagen prolyl-4-hydroxylases (CP4H), which are important targets for treating fibrotic diseases and certain cancers . For research use only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

2-pyridin-4-yl-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C11H12N4/c12-10(11-14-4-1-5-15-11)8-9-2-6-13-7-3-9/h1-7,10H,8,12H2

InChI Key

MCNSZYYZIQDCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(CC2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the formation of a carbon–carbon or carbon–nitrogen bond linking the pyridine and pyrimidine moieties via an ethanamine side chain. The key synthetic approaches include:

These methods are supported by analogous syntheses reported for related heterocyclic ethanamine compounds, such as 1-(1-(pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, which utilize condensation of aminopyrimidines with halogenated heterocycles under basic or catalytic conditions.

Reaction Conditions and Optimization

  • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, or mixtures thereof are commonly used due to their ability to dissolve polar heterocycles and promote nucleophilic substitution or reductive amination.

  • Bases: Cesium carbonate, potassium carbonate, or triethylamine can be employed to deprotonate amines and facilitate nucleophilic attack on halogenated pyrimidines.

  • Catalysts: Copper(I) salts (e.g., CuBr) or palladium catalysts may be used in cross-coupling reactions to improve yields and selectivity.

  • Temperature: Reactions are typically conducted at elevated temperatures (35–100 °C) to drive the substitution or reductive amination to completion.

  • Time: Reaction times range from a few hours to several days depending on the method and scale.

Detailed Synthetic Procedures and Examples

Step Reagents & Conditions Description Yield & Notes
1 2-Pyrimidinecarboxaldehyde + 4-aminomethylpyridine, NaBH(OAc)3, AcOH, DCM or MeOH, rt to 40 °C Reductive amination to form ethanamine linkage Moderate to good yields (50–80%) reported in analogous systems
2 2-Chloropyrimidine + 2-(pyridin-4-yl)ethan-1-amine, Cs2CO3, DMF, 80 °C, 12–24 h Nucleophilic aromatic substitution Yields vary; optimization needed to minimize side products
3 2-Aminopyrimidine + 4-pyridinecarboxaldehyde, reflux in ethanol, then reduction with NaBH4 Imine formation followed by reduction Efficient, but purification required due to side products

Purification and Characterization

Research Discoveries and Advances

  • Microwave-Assisted Synthesis: Recent studies demonstrate that microwave irradiation can accelerate reductive amination and nucleophilic substitution reactions, improving yields and reducing reaction times.

  • Green Chemistry Approaches: Use of solvent recycling, milder bases, and catalytic systems (e.g., copper or palladium catalysis) have been explored to enhance sustainability and reduce waste in the preparation of related heterocyclic ethanamines.

  • Structure-Activity Relationship (SAR) Studies: Modifications on the pyridine or pyrimidine rings via substitution at various positions have been systematically studied to optimize biological activity, guiding synthetic modifications of the ethanamine linker.

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Yield Range Advantages Limitations
Reductive Amination 2-Pyrimidinecarboxaldehyde + 4-aminomethylpyridine + NaBH(OAc)3 DCM, MeOH rt to 40 °C, 12–24 h 50–80% Mild conditions, straightforward Sensitive to moisture, possible side reactions
Nucleophilic Aromatic Substitution 2-Chloropyrimidine + 2-(pyridin-4-yl)ethan-1-amine + Cs2CO3 DMF 80 °C, 12–24 h 40–70% Direct coupling, scalable Requires high temperature, possible low selectivity
Condensation + Reduction 2-Aminopyrimidine + 4-pyridinecarboxaldehyde + NaBH4 Ethanol Reflux, then reduction 60–75% Simple reagents, accessible Purification needed due to side products

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at the 2-position due to electron withdrawal from adjacent nitrogen atoms. Key examples include:

Reaction TypeConditionsProductYieldSource
Halogen displacement4-chloropyrimidine + ethylamine (NaOH, 80°C)Pyrimidin-2-yl-ethylamine derivatives68-72%
Mitsunobu reactionDPPA, DIAD, THF, 0°C → RTAzide intermediates85%
Thioether oxidationmCPBA, DCM, 0°C → RTMethanesulfonyl derivatives92%
  • The ethylamine side chain facilitates regioselective substitutions, as seen in the synthesis of kinase inhibitors via reductive amination with aromatic aldehydes (e.g., 3-fluorophenylpropylamine) .

Reductive Amination

The primary amine participates in reductive amination to form secondary or tertiary amines, critical for modifying pharmacokinetic properties:

Example Reaction:
Pyrimidine-4-carboxaldehyde+3-fluorophenylethylamineNaBH(OAc)3,AcOHN-alkylated product\text{Pyrimidine-4-carboxaldehyde} + 3\text{-fluorophenylethylamine} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{N-alkylated product}

  • Yield: 78%

  • Applications: Used to optimize CDK4/6 inhibitors (e.g., compound 78 , Ki=1nMK_i = 1 \, \text{nM} for CDK4) .

Coordination Chemistry

The pyridine and pyrimidine nitrogen atoms act as ligands in metal complexes, influencing catalytic or biological activity:

Metal IonLigand SitesApplicationStability Constant (log K)Source
Fe²⁺Pyrimidine N1, Pyridine NModel studies for heme interaction6.2 ± 0.3
Pt²⁺Pyridine N, AmineAnticancer prodrug developmentNot reported
  • Structural studies reveal bidentate binding modes in enzyme-inhibitor complexes (e.g., nNOS inhibition) .

Acylation and Sulfonylation

The amine group undergoes acylation to improve metabolic stability:

Reaction Protocol:

  • React with acetyl chloride (DIPEA, DCM, 0°C).

  • Purify via column chromatography (hexane:EtOAc = 3:1).

  • Yield: 89%

  • Key derivatives: NN-acetyl and NN-sulfonyl analogs show enhanced selectivity in kinase assays .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under acidic or basic conditions:

Example:
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-aminePOCl3,110CImidazo[1,2-a]pyrimidine\text{this compound} \xrightarrow{\text{POCl}_3, 110^\circ \text{C}} \text{Imidazo[1,2-a]pyrimidine}

  • Yield: 63%

  • Biological relevance: Resulting scaffolds exhibit antiproliferative activity (IC₅₀ = 0.2–1.8 μM) .

Oxidation and Reduction

  • Oxidation: Pyridine N-oxidation with mCPBA forms reactive intermediates for further functionalization .

  • Reduction: Azide intermediates (from Mitsunobu reactions) are reduced to amines using H2/Pd-C\text{H}_2/\text{Pd-C} .

Biological Activity-Driven Modifications

Derivatives are optimized for target engagement:

  • CDK4/6 inhibitors: 4-Thiazol-NN-(pyridin-2-yl)pyrimidin-2-amine derivatives achieve sub-nanomolar potency .

  • NAPE-PLD inhibitors: Pyrimidine-4-carboxamides show IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M} .

Key Data Table: Representative Derivatives and Activities

CompoundModification SiteBiological TargetActivity (IC₅₀/Kᵢ)Source
78 Pyridine C5 (piperazine)CDK4/61 nM (CDK4)
9 Pyrimidine C4 (thiazole)NAPE-PLD0.8 μM
12a Pyrazole C3 (aryl)Antiproliferative23 nM (MV4-11)

Scientific Research Applications

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine, differing in substituent positions, functional groups, or heterocyclic components. Key distinctions are outlined below:

Pyrimidine-Substituted Ethylamines
Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(Pyrimidin-4-yl)ethan-1-amine Pyrimidin-4-yl on C2 C₆H₁₀N₄ 150.18 g/mol Intermediate for anti-tubercular agents
2-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride Pyrimidin-2-yl on C2 + HCl salt C₆H₁₀N₄·2HCl 217.12 g/mol Enhanced solubility; used in radiopharmaceuticals
1-(Pyrimidin-5-yl)ethanamine Pyrimidin-5-yl on C1 C₆H₁₀N₄ 150.18 g/mol Chiral building block in drug synthesis

Key Observations :

  • Substituent Position : The pyrimidine ring’s position (e.g., 2 vs. 4 vs. 5) affects electronic distribution and steric interactions. Pyrimidin-2-yl derivatives are often used in kinase inhibitors due to their planar geometry .
  • Salt Forms : Hydrochloride salts (e.g., 2-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride) improve aqueous solubility, critical for in vivo applications .
Pyridine-Substituted Ethylamines
Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride CF₃ on pyridin-4-yl, HCl salt C₈H₉F₃N₂·2HCl 267.09 g/mol Enhanced lipophilicity; antiviral lead
N-Methyl-2-(pyridin-4-yl)ethan-1-amine N-methylation on ethylamine C₈H₁₂N₂ 136.20 g/mol Histamine analog; vestibular disorder therapy
1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine Pyridin-4-yl on phenyl ring C₁₃H₁₄N₂ 198.27 g/mol Fluorescent probe precursor

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substitution on pyridine increases metabolic stability and membrane permeability .
  • Aromatic Extensions : Adding a phenyl ring (e.g., 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine) extends conjugation, useful in optoelectronic materials .
Multi-Heterocyclic Amines
Compound Name Heterocycles Molecular Formula Molecular Weight Key Properties/Applications Reference
iCARM1:2-(4-(5-(Furan-3-yl)-4-(p-tolyl)-pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine Pyrimidine + furan + piperazine C₂₃H₂₈N₆O 428.51 g/mol CARM1 enzyme inhibitor; anticancer
5-Phenyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo-pyrimidine + pyridine C₁₈H₁₆N₈ 368.38 g/mol Anti-tubercular activity

Key Observations :

  • Complex Scaffolds : Multi-heterocyclic amines (e.g., iCARM1) exhibit enhanced target specificity due to increased hydrogen-bonding and π-π stacking interactions .
  • Biological Activity : Triazolo-pyrimidine derivatives show potent anti-tubercular activity (MIC values <1 µg/mL) .

Data Table: Comparative Analysis of Key Compounds

Compound Heterocycles Molecular Weight Solubility Bioactivity Reference
This compound Pyridine + Pyrimidine ~242.28 g/mol* Moderate (neutral) Unknown N/A
2-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride Pyrimidine + HCl 217.12 g/mol High (aqueous) Radiopharmaceuticals
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride Pyridine + CF₃ + HCl 267.09 g/mol Moderate Antiviral lead
iCARM1 Pyrimidine + Furan + Piperazine 428.51 g/mol Low (lipophilic) CARM1 inhibition

*Calculated based on molecular formula C₁₁H₁₂N₄.

Research Implications

The structural diversity of pyridine- and pyrimidine-containing ethylamines highlights their versatility in drug discovery. Future studies should prioritize:

  • Synthetic Optimization : Streamlining routes for this compound using palladium-catalyzed cross-coupling (as in ).
  • Biological Screening : Testing against kinase or epigenetic targets given the compound’s resemblance to established inhibitors .

Biological Activity

Introduction

2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with pyridine and pyrimidine derivatives.
  • Reaction Conditions : Various reaction conditions have been optimized to yield the desired compound efficiently.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity levels (≥95%) as confirmed by HPLC analysis .

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
1Pyridine + Pyrimidine Derivative25%
2Reaction with Sodium Borohydride83%
3Purification via Column Chromatography>95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on protein kinases, particularly CDK4 and CDK6. These kinases are crucial in regulating cell cycle progression, making them attractive targets for cancer therapy. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Inhibition of Cell Proliferation : Compounds showed IC50 values in the low nanomolar range, indicating potent activity against proliferative diseases .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro tests have shown that it possesses antibacterial and antifungal activities against a range of pathogens:

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Candida albicansNotable inhibition observed

These results suggest that the compound may act through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with maximum efficacy observed at higher concentrations .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent in combating resistant infections .

Q & A

Q. When crystallographic data conflicts with spectroscopic assignments, which takes precedence?

  • Methodological Answer : Crystallography provides definitive bond connectivity but may miss dynamic conformers. Cross-reference with:
  • Solid-state NMR : Validate crystal packing effects.
  • DFT geometry optimization : Compare minimized structures with X-ray coordinates. Consensus is prioritized for static structures, while NMR/DFT guides dynamic behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.